molecular formula C6H9N3O2 B3287857 (R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid CAS No. 848396-10-1

(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid

Cat. No.: B3287857
CAS No.: 848396-10-1
M. Wt: 155.15 g/mol
InChI Key: FWBXNMSLCRNZOV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is a compound that features an imidazole ring attached to an amino acid backbone. This compound is of significant interest due to its structural similarity to histidine, an essential amino acid involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid typically involves the formation of the imidazole ring followed by its attachment to the amino acid backbone. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and formaldehyde to form the imidazole ring . The imidazole ring can then be attached to the amino acid backbone through various coupling reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazolines, each with varying functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural similarity to histidine makes it a valuable tool for probing the active sites of enzymes.

Medicine

Medically, ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting histamine receptors and other imidazole-containing enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the amino acid backbone allows for interactions with protein receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with a similar structure but different biological roles.

    Imidazole: A simpler compound that forms the core structure of ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid.

    Histamine: A biologically active amine derived from histidine, involved in immune responses.

Uniqueness

®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is unique due to its combination of an imidazole ring and an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-imidazol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXNMSLCRNZOV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704901
Record name 3-(1H-Imidazol-1-yl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848396-10-1
Record name 3-(1H-Imidazol-1-yl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid
Reactant of Route 2
(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid
Reactant of Route 3
(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid
Reactant of Route 4
(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid
Reactant of Route 5
(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid
Reactant of Route 6
(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.